1-({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)-4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one
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Overview
Description
(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is a complex organic compound that features a combination of benzodioxole, thiophene, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and thiophene intermediates, followed by their coupling with the pyrimidine derivative under controlled conditions. Common reagents used in these reactions include organometallic catalysts, strong bases, and various solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as water radical cations.
Reduction: Reduction reactions can be facilitated by hydrogenation or other reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions could result in various substituted derivatives of the original compound.
Scientific Research Applications
(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE involves its interaction with specific molecular targets and pathways. For instance, it may bind to nuclear receptors or enzymes, leading to changes in gene expression or metabolic activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Organochlorides: Compounds like trichloroethylene and chloroform share some structural similarities with the benzodioxole moiety.
Photoinitiators: Compounds such as 2-Hydroxy-2-methylpropiophenone are used in similar applications, particularly in materials science.
Uniqueness
What sets (E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18F3N3O6S2 |
---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino] 4-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate |
InChI |
InChI=1S/C22H18F3N3O6S2/c1-13(14-6-7-16-17(10-14)33-12-32-16)28-34-20(29)5-3-9-36(30,31)21-26-15(18-4-2-8-35-18)11-19(27-21)22(23,24)25/h2,4,6-8,10-11H,3,5,9,12H2,1H3/b28-13+ |
InChI Key |
MQWSCMYCTNYJKJ-XODNFHPESA-N |
Isomeric SMILES |
C/C(=N\OC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2)/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC(=NOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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